1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid
Description
Chemical Identity and Nomenclature
The chemical identity of 1-benzyl-3-bromo-1H-pyrazole-4-carboxylic acid is defined by its systematic IUPAC name, This compound , which precisely describes its substitution pattern. Key identifiers include:
- Molecular Formula : $$ \text{C}{11}\text{H}{9}\text{BrN}{2}\text{O}{2} $$
- Molecular Weight : 281.11 g/mol
- SMILES Notation : $$ \text{O=C(C1=CN(CC2=CC=CC=C2)N=C1Br)O} $$
- CAS Registry Number : 1399654-49-9.
The benzyl group at the 1-position contributes to the compound’s lipophilicity, while the bromine atom at the 3-position enhances electrophilic reactivity. The carboxylic acid moiety at the 4-position enables further functionalization, such as amidation or esterification, which is critical for derivatization in drug discovery.
Historical Development of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acids have emerged as privileged scaffolds in synthetic chemistry due to their structural modularity and bioactivity. The historical trajectory of these derivatives is marked by two key phases:
Early Synthesis Efforts (Pre-2000) :
Initial methodologies focused on cyclocondensation reactions of hydrazines with β-keto esters or diketones. For example, the synthesis of 1H-pyrazole-3-carboxylic acid (CAS 1621-91-6) involved the reaction of ethyl acetoacetate with hydrazine hydrate, followed by oxidation. These early routes faced challenges in regioselectivity, particularly for brominated derivatives.Modern Advancements (Post-2010) :
The development of transition-metal-catalyzed cross-coupling reactions enabled precise functionalization of pyrazole rings. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (a commercial SDHI fungicide intermediate) leveraged palladium-catalyzed couplings to introduce fluorinated groups. Similarly, this compound is synthesized via regioselective bromination of 1-benzyl-1H-pyrazole-4-carboxylic acid using $$ \text{N}$$-bromosuccinimide (NBS) under controlled conditions.
The evolution of pyrazole chemistry is further illustrated by the diversification of substituents, such as the incorporation of electron-withdrawing groups (e.g., bromine) to modulate electronic properties and biological activity.
Positional Isomerism in Brominated Pyrazole Systems
Positional isomerism in brominated pyrazoles significantly influences their physicochemical and biological properties. A comparative analysis of related compounds highlights this phenomenon:
| Compound Name | CAS Number | Bromine Position | Carboxylic Acid Position | Molecular Formula |
|---|---|---|---|---|
| This compound | 1399654-49-9 | 3 | 4 | $$ \text{C}{11}\text{H}{9}\text{BrN}{2}\text{O}{2} $$ |
| 4-Bromo-1H-pyrazole-3-carboxylic acid | 13745-17-0 | 4 | 3 | $$ \text{C}{4}\text{H}{3}\text{BrN}{2}\text{O}{2} $$ |
| 1H-Pyrazole-3-carboxylic acid | 1621-91-6 | - | 3 | $$ \text{C}{4}\text{H}{4}\text{N}{2}\text{O}{2} $$ |
Key observations include:
- Electronic Effects : Bromine at the 3-position (as in 1399654-49-9) withdraws electron density via inductive effects, polarizing the pyrazole ring and enhancing reactivity toward nucleophilic substitution.
- Steric Considerations : The benzyl group in 1399654-49-9 introduces steric bulk, which can hinder rotation around the $$ \text{N}$$-benzyl bond and stabilize specific conformations.
- Synthetic Utility : Isomers like 13745-17-0 are often intermediates in the synthesis of agrochemicals, whereas 1399654-49-9 is tailored for pharmaceutical applications due to its benzyl group.
The regioselective synthesis of these isomers remains a focus of methodological research, with techniques such as directed ortho-metalation (DoM) enabling precise bromine placement.
Structure
3D Structure
Properties
CAS No. |
1399654-49-9 |
|---|---|
Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
1-benzyl-3-bromopyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-9(11(15)16)7-14(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
InChI Key |
PZYITUYOMWORFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Comparative Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HBr/H₂O₂ | HCl(aq) | 50–70 | 78 |
| N-Bromosuccinimide | DMF | 25 | 65 |
| Br₂ | AcOH | 0–5 | 70 |
The use of HBr/H₂O₂ is preferred for its cost-effectiveness and minimal byproduct formation.
Oxidation of Methyl or Nitrile Groups to Carboxylic Acid
The methyl group at position 4 of 1-benzyl-3-bromo-1H-pyrazole-4-carboxylate is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic media. For example, dissolving the ester in 0.1 M hydrochloric acid and treating it with KMnO₄ at 70°C for 30 minutes yields 1-benzyl-3-bromo-1H-pyrazole-4-carboxylic acid with 85% efficiency.
Alternatively, nitrile groups at position 4 can be hydrolyzed to carboxylic acids using concentrated sulfuric acid or sodium hydroxide. This method is less common due to harsher conditions but offers a viable pathway when methyl oxidation is impractical.
Alternative Route: Direct Alkylation of Pyrazole Intermediates
A two-step approach involves synthesizing 3-bromo-1H-pyrazole-4-carboxylic acid first, followed by N1-benzylation. The pyrazole core is generated via cyclization of 3-aminocrotononitrile with hydrazine hydrate, followed by bromination and oxidation. Benzylation is then achieved using benzyl bromide and potassium carbonate in ethanol under reflux, yielding the target compound with 70–75% efficiency.
This method circumvents challenges associated with regioselective bromination post-alkylation. However, it requires stringent control over reaction pH to prevent decarboxylation during the benzylation step.
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals for the benzyl group (δ 5.30 ppm, singlet), bromine-coupled protons (δ 7.80 ppm, doublet), and carboxylic acid (δ 12.50 ppm, broad). High-performance liquid chromatography (HPLC) ensures purity ≥98%, as required for pharmaceutical intermediates .
Chemical Reactions Analysis
Substitution Reactions at Bromine Position
The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions:
Key Observation : Reactions proceed with retention of the carboxylic acid group, but steric hindrance from the benzyl group may reduce yields compared to non-benzylated analogs .
Carboxylic Acid Functionalization
The -COOH group participates in classical acid-derived reactions:
Amide Formation
-
Reagents : SOCl₂ (to form acyl chloride), followed by amines (e.g., NH₃, RNH₂)
-
Conditions : 0–5°C in THF, 2–4 hr reaction time
-
Example : Reaction with benzylamine yields N-benzyl-1-benzyl-3-bromo-1H-pyrazole-4-carboxamide (82% yield).
Decarboxylation
-
Conditions : Heating at 150–180°C in quinoline with Cu powder
Esterification
-
Reagents : H₂SO₄, ROH (e.g., MeOH, EtOH)
-
Typical Yield : Methyl ester forms in 88% yield under reflux .
Pyrazole Ring Bromination
-
Reagents : NBS (N-bromosuccinimide), AIBN initiator
-
Product : 3,5-Dibromo derivatives (limited selectivity due to competing side reactions) .
Condensation with Heterocycles
-
Example : Reaction with 2,3-dichloropyridine in ethanol/K₂CO₃ yields fused pyrazolo[3,4-b]pyridine systems (70% yield) .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C via decarboxylation and debromination pathways.
-
pH Sensitivity : Carboxylic acid group undergoes protonation-deprotonation (pKa ≈ 3.1), affecting solubility in aqueous media.
-
Light Sensitivity : Bromine substitution increases susceptibility to photolytic degradation; storage recommended in amber vials .
Comparative Reaction Table
This compound serves as a critical intermediate in synthesizing agrochemicals and kinase inhibitors, with its reactivity profile enabling modular derivatization strategies .
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic effects:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics .
- Anti-inflammatory Properties: In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects: Research has demonstrated that this compound can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease therapies.
Organic Synthesis
As a building block in organic synthesis, this compound serves as a precursor for the synthesis of more complex pyrazole derivatives. These derivatives can be tailored for specific biological activities or material properties, enhancing its utility in pharmaceutical and chemical industries.
Material Science
The compound's unique structure allows it to be used in developing new materials with specific properties, such as fluorescence or enhanced mechanical strength. Research into its polymerization and incorporation into composite materials is ongoing, with promising results reported in preliminary studies .
Case Study 1: Anti-inflammatory Activity
A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing chronic inflammatory conditions.
Case Study 2: Neuroprotection
Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study showed that it reduced cell death and maintained cellular integrity in models of neurodegeneration.
Mechanism of Action
The mechanism by which 1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The benzyl group and bromine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
1-Benzyl-3-bromo-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 267.10 g/mol. Its structure features a pyrazole ring substituted with a benzyl group and a bromine atom, which may influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.10 g/mol |
| IUPAC Name | This compound |
| Chemical Classification | Pyrazole derivative |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism is believed to involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. For example, studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Case Study: Apoptosis Induction
A notable study evaluated the effects of similar pyrazole derivatives on MDA-MB-231 cells, revealing that certain compounds induced apoptosis by enhancing caspase-3 activity significantly at concentrations as low as 10 µM . This suggests that this compound may possess similar properties, warranting further investigation.
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can reduce inflammation markers in cell cultures and animal models . The anti-inflammatory action is thought to be mediated through the inhibition of cyclooxygenase enzymes (COX), which play a key role in the inflammatory response.
The biological activity of this compound is likely attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound could act on various receptors, influencing cellular signaling pathways critical for survival and proliferation.
Q & A
Q. What approaches address solubility limitations in biological assays?
- Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or formulate as sodium salts (via NaOH treatment) to enhance aqueous solubility. For in vitro studies, employ surfactants like Tween-80 or lipid-based nanoemulsions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
